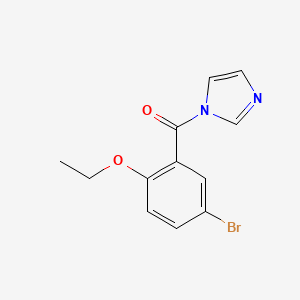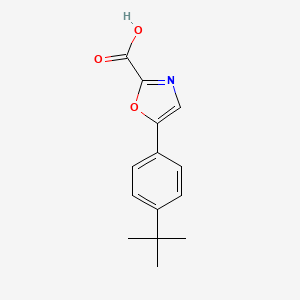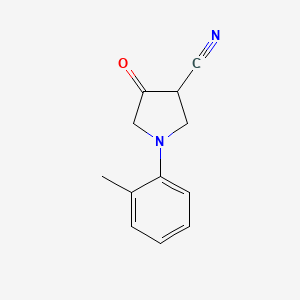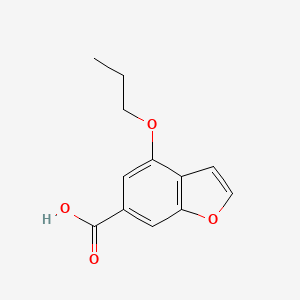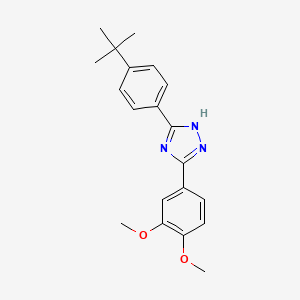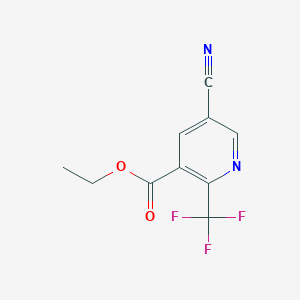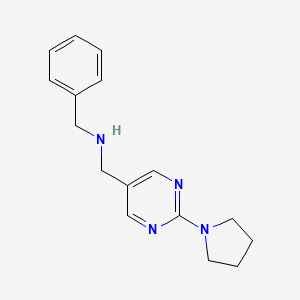
4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina es un compuesto heterocíclico que presenta un anillo de piperidina sustituido con un grupo 1,3-dimetil-1H-1,2,4-triazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina típicamente implica la reacción de piperidina con 1,3-dimetil-1H-1,2,4-triazol. Un método común involucra el uso de un catalizador básico como carbonato de sodio en un solvente como etanol. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los materiales de partida .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación, como recristalización o cromatografía, para obtener el compuesto deseado en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como hidruro de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperidina .
Aplicaciones Científicas De Investigación
4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles actividades anticancerígenas, antifúngicas y antibacterianas.
Agroquímica: Se investiga su papel como regulador del crecimiento de las plantas y su posible uso en el desarrollo de nuevos agroquímicos.
Ciencia de materiales: Se explora su posible uso en la síntesis de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina involucra su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. El anillo de triazol puede formar enlaces de hidrógeno y otras interacciones con moléculas biológicas, lo que aumenta su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos similares
1,2,4-Triazol: Un compuesto triazol básico con propiedades farmacológicas similares.
1,3-Dimetil-1H-1,2,4-triazol: Comparte el grupo triazol, pero carece del anillo de piperidina.
Piperidina: Una amina heterocíclica simple que forma la columna vertebral del compuesto.
Singularidad
4-(1,3-Dimetil-1H-1,2,4-triazol-5-il)piperidina es única debido a la combinación de los anillos de triazol y piperidina, lo que confiere propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(13(2)12-7)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 |
Clave InChI |
ICLLREJPCQZMEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


